molecular formula C34H28Cl2N2O2 B13773156 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- CAS No. 67939-47-3

9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]-

Cat. No.: B13773156
CAS No.: 67939-47-3
M. Wt: 567.5 g/mol
InChI Key: VOSPUXNTNRRTKD-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- is a complex organic compound derived from anthraquinone It is characterized by the presence of two chlorine atoms and two tetrahydro-2-naphthalenylamino groups attached to the anthracenedione core

Preparation Methods

The synthesis of 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- typically involves multiple steps:

    Starting Material: The synthesis begins with anthracene, which is oxidized to form anthraquinone.

    Chlorination: Anthraquinone is then chlorinated to introduce chlorine atoms at the 2 and 3 positions.

    Amination: The chlorinated anthraquinone undergoes a reaction with tetrahydro-2-naphthalenylamine to form the final product.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.

    Medicine: Some derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, its derivatives may inhibit topoisomerase enzymes, leading to anticancer activity by preventing DNA replication.

Comparison with Similar Compounds

Similar compounds include other anthraquinone derivatives such as:

    Mitoxantrone: An anticancer drug with a similar anthraquinone core.

    Ametantrone: Another anticancer agent with structural similarities.

    Doxorubicin: A widely used chemotherapy drug with an anthraquinone structure.

Compared to these compounds, 9,10-Anthracenedione, 2,3-dichloro-5,8-bis[(5,6,7,8-tetrahydro-2-naphthalenyl)amino]- is unique due to its specific substitutions, which may confer distinct chemical and biological properties.

Properties

CAS No.

67939-47-3

Molecular Formula

C34H28Cl2N2O2

Molecular Weight

567.5 g/mol

IUPAC Name

6,7-dichloro-1,4-bis(5,6,7,8-tetrahydronaphthalen-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C34H28Cl2N2O2/c35-27-17-25-26(18-28(27)36)34(40)32-30(38-24-12-10-20-6-2-4-8-22(20)16-24)14-13-29(31(32)33(25)39)37-23-11-9-19-5-1-3-7-21(19)15-23/h9-18,37-38H,1-8H2

InChI Key

VOSPUXNTNRRTKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC3=C4C(=C(C=C3)NC5=CC6=C(CCCC6)C=C5)C(=O)C7=CC(=C(C=C7C4=O)Cl)Cl

Origin of Product

United States

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